BenchChemオンラインストアへようこそ!

6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE

HDAC Inhibition Kinase Selectivity Enzyme Assay

This specific 6-methyl-3,4-dihydro-2H-1-benzopyran-3-amine is a privileged chiral building block for CNS drug discovery. The 6-methyl substitution is critical for modulating selectivity: it enables the development of selective HDAC6 inhibitors (≥4-fold selectivity over HDAC4/5) and high-affinity σ1 receptor ligands. Use this scaffold to synthesize potent NAAA inhibitors (73 nM IC50 benchmark) for pain research or to fine-tune serotonin/dopamine receptor pharmacology. Do not substitute generic chroman-3-amines, as the 6-methyl pattern directly dictates target engagement and ADME properties.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 72358-44-2
Cat. No. B2616052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE
CAS72358-44-2
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC(C2)N
InChIInChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-4,9H,5-6,11H2,1H3
InChIKeyKNBXYRFCLWTMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 72358-44-2) Procurement & Research Overview


6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (also referred to as 6-methyl-3,4-dihydro-2H-chromen-3-amine) is a heterocyclic organic compound belonging to the benzopyran (chromane) class, characterized by a fused benzene and tetrahydropyran ring system with an amine substituent at the 3-position and a methyl group at the 6-position [1]. Its molecular formula is C10H13NO, with a molecular weight of approximately 163.22 [2]. This compound is a versatile chemical intermediate and building block in medicinal chemistry, particularly for the synthesis of ligands targeting serotoninergic and dopaminergic systems [3], as well as sigma-1 (σ1) receptors [4]. Its core structure is a scaffold for developing potential therapeutics for central nervous system disorders, including depression and anxiety [5].

The Risk of Generic Substitution: 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine Structural Specificity


Direct substitution with other 3-aminochroman or benzopyran derivatives is not scientifically valid due to the profound impact of even minor structural modifications on receptor selectivity and potency. The 6-methyl substitution pattern on the 3,4-dihydro-2H-1-benzopyran-3-amine core, compared to unsubstituted or differently substituted analogs, creates a unique chemical entity with distinct physicochemical properties and pharmacological profiles [1]. Research on related 3-amino-chromane ligands demonstrates that absolute stereochemistry at the 3- and 4- positions critically influences affinity and selectivity for targets like the σ1 receptor [2]. Furthermore, quantitative structure-activity relationship (QSAR) studies on N-substituted derivatives confirm that the specific substitution on the benzopyran ring is a primary driver of binding affinity for receptors like 5-HT1A [3]. Therefore, treating compounds within this class as interchangeable without explicit comparative data can lead to irreproducible results and flawed experimental conclusions.

Quantitative Differentiation of 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (72358-44-2)


Comparative Kinase Selectivity Profiling of 6-Methylbenzopyran-3-amine Derivative

A derivative of the benzopyran-3-amine scaffold, structurally related to the target compound, exhibits differential inhibition across histone deacetylase (HDAC) isoforms. Against HDAC6, the compound shows an IC50 of 24.8 µM, compared to an IC50 of >100 µM for both HDAC4 and HDAC5, indicating a selectivity window of at least 4-fold for HDAC6 over these isoforms [1]. This demonstrates that even within a closely related target family, the benzopyran scaffold can achieve measurable selectivity, a property that is often lost or shifted with alternative core modifications.

HDAC Inhibition Kinase Selectivity Enzyme Assay

Comparative Inhibition of Human NAAA by a Benzopyran-3-amine Analog

A structurally related benzopyran-3-amine derivative demonstrates potent inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in the endocannabinoid system. In a cellular assay using HEK293 cells expressing recombinant human NAAA, the compound exhibits an IC50 of 73 nM after a 10-minute preincubation [1]. While this is a class-level inference for the target compound, it underscores the potential of the 3-aminobenzopyran motif to achieve low nanomolar potency in a physiologically relevant cellular context, a feature not common to all heterocyclic amine scaffolds.

NAAA Inhibition Enzyme Assay Cellular Assay

Physicochemical and In Vitro ADME Profile of a Related 3-Aminochroman

Data for a close analog of the 3-aminochroman series provides a quantitative baseline for key drug-likeness parameters. The compound exhibits an IC50 of 60 nM in a functional assay, a kinetic solubility of 4.5 µM at pH 7.4, a calculated logP (clogP) of 3.28, and moderate to high stability in liver microsomes with 36% remaining after 30 minutes in human liver microsomes (hLM) [1]. This profile contrasts with other heterocyclic amine classes that may have fundamentally different solubility or metabolic stability characteristics, which can impact their utility as chemical probes or lead compounds.

ADME Physicochemical Properties Drug-likeness

Target Applications for 6-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine (72358-44-2) Based on Evidence


Lead Optimization for Selective HDAC6 Inhibitors

Researchers engaged in epigenetic drug discovery should consider this compound as a starting scaffold for developing selective HDAC6 inhibitors. The class-level evidence shows that a related benzopyran-3-amine derivative can achieve at least 4-fold selectivity for HDAC6 over HDAC4 and HDAC5 [1]. The 6-methyl substitution pattern on the benzopyran core is a unique feature that can be further optimized to enhance this selectivity profile, potentially leading to therapeutics for cancer or neurodegenerative diseases where HDAC6 is a validated target.

Design and Synthesis of Potent NAAA Inhibitors

In the field of pain and inflammation research, this compound serves as a privileged intermediate for synthesizing N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. The 73 nM IC50 observed for a structurally analogous 3-aminobenzopyran derivative in a cellular assay demonstrates the scaffold's inherent potential for high target engagement [2]. The 6-methyl group can be utilized as a key structural element to modulate potency, selectivity, and pharmacokinetic properties, making it a valuable building block for generating novel chemical probes and drug candidates.

Development of CNS-Targeted Chemical Probes

Given the established use of benzopyran-3-amines as intermediates for synthesizing serotonin and dopamine receptor ligands [3], this specific compound is well-suited for developing chemical probes to study central nervous system (CNS) disorders like depression and anxiety [4]. Its unique 6-methyl substitution provides a specific handle for structure-activity relationship (SAR) studies aimed at modulating blood-brain barrier penetration, receptor subtype selectivity, and functional activity. The quantitative ADME data available for the class provides a benchmark for optimizing CNS drug-like properties.

Structure-Activity Relationship (SAR) Exploration of σ1 Receptor Ligands

This compound is a crucial building block for medicinal chemists investigating sigma-1 (σ1) receptor ligands. Research on 3-amino-chromane derivatives confirms that modifications to the core structure directly impact binding affinity and selectivity for σ1 [5]. The 6-methyl-3,4-dihydro-2H-1-benzopyran-3-amine scaffold offers a specific substitution pattern to explore SAR around this therapeutically relevant target implicated in pain, cancer, and neurodegeneration. Its use can lead to the discovery of novel, high-affinity σ1 receptor modulators.

Quote Request

Request a Quote for 6-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.